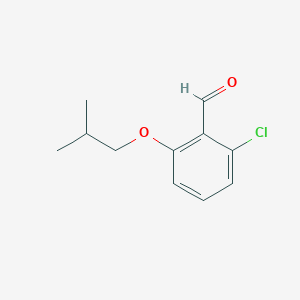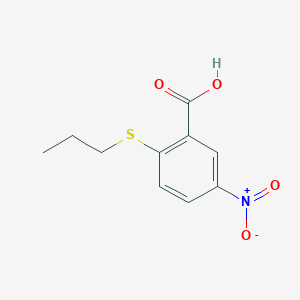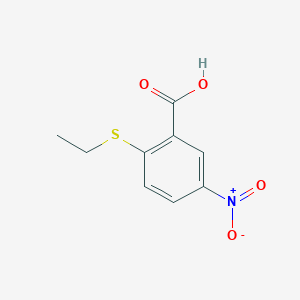
2-Chloro-6-isobutoxybenzaldehyde
説明
2-Chloro-6-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13ClO2 . It is used in the synthesis of various substances and is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-isobutoxybenzaldehyde include its molecular structure, molecular weight, and potentially its melting point, boiling point, and density .科学的研究の応用
Gas-Liquid Chromatographic Analyses
- Chromatography Applications : A study by Korhonen and Knuutinen (1984) discusses the separation of chlorinated hydroxybenzaldehydes using gas-liquid chromatography. This technique is significant for analyzing complex mixtures in scientific research.
Zinc Complexes with Antibacterial Activity
- Antibacterial Properties : Research by Chohan, Scozzafava, and Supuran (2003) demonstrates the formation of zinc complexes using benzothiazole-derived Schiff bases with antibacterial properties. This highlights the potential pharmaceutical and biochemical applications of such compounds.
Preparation Methods for Related Compounds
- Synthesis Techniques : A study by Daniewski et al. (2002) describes efficient methods for preparing related compounds like 2-chloro-6-methylbenzoic acid. This could be relevant for synthesizing derivatives of 2-Chloro-6-isobutoxybenzaldehyde for various research applications.
Reactions with Alkynes, Alkenes, or Allenes
- Chemical Reactions and Catalysis : Kokubo et al. (1999) explored how hydroxybenzaldehydes react with alkynes, alkenes, and allenes, using a rhodium-based catalyst system (Kokubo et al., 1999). This research is pertinent to understanding the chemical properties and reactivity of compounds like 2-Chloro-6-isobutoxybenzaldehyde.
Electrodeposition of Redox-Active Films
- Electrochemistry Applications : A study by Pariente et al. (1996) discusses the electrodeposition of films derived from dihydroxybenzaldehydes and their electrocatalytic activity. This has implications for developing sensors and other electrochemical devices.
Transformations by Anaerobic Bacteria
- Environmental and Biological Chemistry : Neilson et al. (1988) investigated the transformation of halogenated aromatic aldehydes by anaerobic bacteria, indicating potential environmental and bioremediation applications (Neilson et al., 1988).
Synthesis of Iminocoumarins
- Organic Synthesis : Volmajer et al. (2005) reported on the synthesis of iminocoumarins using hydroxybenzaldehydes, which can be relevant for synthesizing various organic compounds including potential pharmaceuticals (Volmajer et al., 2005).
Vibrational Modes Analysis
- Spectroscopic Studies : Yenagi et al. (2010) conducted vibrational and ab initio studies on chloro-hydroxybenzaldehydes, which is significant for understanding the physical and chemical properties of similar compounds (Yenagi et al., 2010).
特性
IUPAC Name |
2-chloro-6-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNYYCYRYCURTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isobutoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)






![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)
amine](/img/structure/B1414688.png)

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)